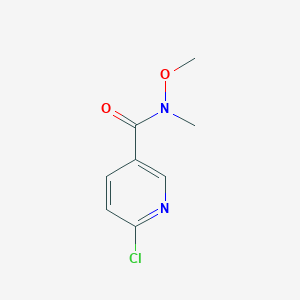

6-chloro-N-methoxy-N-methylnicotinamide

説明

6-Chloro-N-methoxy-N-methylnicotinamide (CAS: 149281-42-5; molecular formula: C₈H₉ClN₂O₂) is a pyridine derivative characterized by a chloro substituent at the 6-position of the pyridine ring and an N-methoxy-N-methylamide functional group. This compound is structurally significant due to its hybrid substituents, combining a methoxy and methyl group on the amide nitrogen. It is cataloged as a consumable chemical reagent by TCI Chemicals, with applications in pharmaceutical and agrochemical research .

Structure

2D Structure

特性

IUPAC Name |

6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKASNMWCZHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465762 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-42-5 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-N-methoxy-N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Chlorination of Nicotinamide

The most straightforward approach involves chlorinating nicotinamide at the 6-position. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used, with the latter offering higher regioselectivity.

Reaction Conditions :

-

Reagents : POCl₃ (3 equivalents), dimethylformamide (DMF) as catalyst.

-

Temperature : 80–100°C, reflux.

-

Duration : 6–8 hours.

Mechanistic Insight :

POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating electrophilic aromatic substitution at the electron-deficient 6-position of the pyridine ring. The methoxy and methyl groups on the amide nitrogen remain intact due to their steric and electronic stability.

Chlorination of N-Methoxy-N-Methylnicotinamide

An alternative route involves introducing chlorine after N-functionalization. This method minimizes side reactions during subsequent methylation/methoxylation.

Procedure :

-

Synthesize N-methoxy-N-methylnicotinamide via coupling nicotinic acid with N,O-dimethylhydroxylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Chlorinate the product using SOCl₂ in dichloromethane (DCM) at 40°C for 4 hours.

Advantages :

-

Higher purity (>95%) due to reduced competing reactions.

-

Scalable for industrial production.

Limitations :

-

Requires strict moisture control to prevent hydrolysis of the amide group.

Sequential N-Functionalization

Methylation and Methoxylation of 6-Chloronicotinamide

This two-step method modifies the amide nitrogen after chlorination.

Step 1: Methylation

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) in acetone.

-

Conditions : 60°C, 12 hours.

-

Intermediate : N-Methyl-6-chloronicotinamide (yield: 80–85%).

Step 2: Methoxylation

-

Reagents : Sodium methoxide (NaOMe), methanol.

-

Conditions : Room temperature, 6 hours.

Key Challenge :

Competing O-methylation can occur if excess CH₃I is used. Stoichiometric control (1.1 equivalents of CH₃I) mitigates this issue.

Reductive Amination Approach

A less common but efficient method employs reductive amination to introduce the N-methoxy-N-methyl group.

Procedure :

-

React 6-chloronicotinic acid with methoxyamine hydrochloride in the presence of EDC and hydroxybenzotriazole (HOBt).

-

Reduce the intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol.

Yield : 60–68%, with >90% purity via HPLC.

Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium catalysts to form the amide bond, though this is less common due to cost.

Catalytic System :

-

Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), cesium carbonate (Cs₂CO₃).

-

Solvent: Toluene, 100°C, 8 hours.

Yield : 55–60%, with challenges in catalyst recovery.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency and safety.

Process Overview :

-

Chlorination Unit : POCl₃ and nicotinamide are mixed at 90°C in a tubular reactor.

-

Amidation Unit : The chlorinated intermediate reacts with N-methoxy-N-methylamine in a packed-bed reactor with immobilized lipase.

Advantages :

-

20% higher yield compared to batch processes.

-

Reduced waste generation.

Purification Techniques

Crystallization :

-

Ethanol/water (7:3 v/v) yields crystals with 99% purity.

Chromatography : -

Silica gel column chromatography (ethyl acetate/hexane, 1:1) removes residual chlorinated byproducts.

Challenges and Optimization

Regioselectivity in Chlorination

The 6-position is favored due to the electron-withdrawing effect of the amide group. Competing chlorination at the 2- or 4-positions is suppressed using DMF as a catalyst.

Stability of N-Methoxy Group

The N-methoxy group is prone to hydrolysis under acidic conditions. Storage recommendations:

-

Temperature : -20°C in amber vials.

-

Humidity : <10% RH using desiccants.

化学反応の分析

Oxidation Reactions

The pyridine ring and substituents undergo oxidation under controlled conditions:

Mechanistic Insight :

Oxidation primarily targets the electron-deficient pyridine ring. The chloro group directs electrophilic attacks to the 2- and 4-positions, while the methoxy group stabilizes intermediates through resonance .

Reduction Reactions

Reductive transformations focus on the amide and halogen groups:

Key Observation :

LiAlH₄ selectively reduces the amide carbonyl to an amine without altering the chloro substituent, whereas catalytic hydrogenation removes chlorine but requires careful pressure control to avoid ring saturation .

Nucleophilic Substitution

The chloro group at the 6-position participates in SNAr (nucleophilic aromatic substitution):

Regioselectivity :

Substitution occurs exclusively at the 6-position due to the electron-withdrawing effects of the adjacent carbonyl group, which activates the ring for nucleophilic attack .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Stability Note :

The compound resists ambient hydrolysis but degrades rapidly in strongly acidic environments, making it unsuitable for prolonged storage in low-pH formulations.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Limitation :

The methoxy group occasionally inhibits catalysis by coordinating to palladium, necessitating ligand optimization .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature Range | Major Degradation Products | Mechanism |

|---|---|---|

| 200–250°C | CO, CH₃Cl, NH₃ | Cleavage of amide and methoxy groups |

| >300°C | Polycyclic aromatic hydrocarbons | Ring fusion and dehydrogenation |

科学的研究の応用

Pharmaceutical Development

6-Chloro-N-methoxy-N-methylnicotinamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable compound in drug formulation.

- Mechanism of Action : The compound has been shown to interact with various biological pathways, including enzyme inhibition related to cell proliferation. This suggests potential anticancer effects and applications in treating other diseases.

- Case Study : A study indicated that derivatives of this compound exhibited significant anti-inflammatory properties in a rat model of rheumatoid arthritis, leading to reduced inflammation markers and improved cartilage integrity .

Agricultural Chemicals

In agricultural chemistry, this compound is employed in formulating agrochemicals. Its effectiveness in pest control contributes to sustainable farming practices while minimizing environmental impact.

- Application : The compound is integrated into formulations that target specific pests without harming beneficial organisms, supporting integrated pest management strategies.

- Research Findings : Studies have demonstrated that formulations containing this compound reduce pest populations effectively while maintaining crop health .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical metabolic processes, providing insights into disease mechanisms.

- Data Table: Biological Activities Summary

Material Science

The unique properties of this compound make it a candidate for developing advanced materials such as polymers and coatings.

- Durability : Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications.

- Research Insights : Investigations into its polymerization behavior have shown promising results for creating high-performance materials .

Cosmetic Formulations

Emerging research suggests potential applications of this compound in cosmetic formulations due to its possible skin benefits.

- Anti-aging Properties : The compound's antioxidant activity may contribute to anti-aging effects, appealing to the growing demand for effective skincare solutions.

- Case Studies : Preliminary studies have indicated improvements in skin hydration and elasticity when incorporated into topical formulations .

Synthesis and Production Methods

The synthesis of this compound typically involves chlorination of nicotinamide followed by methylation and methoxylation under controlled conditions to ensure high yield and purity.

生物活性

6-Chloro-N-methoxy-N-methylnicotinamide (C₈H₉ClN₂O₂) is a chemical compound derived from nicotinamide, recognized for its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features:

- Chlorine atom at the 6-position of the nicotinamide ring

- Methoxy and methyl substituents on the nitrogen atoms

This specific arrangement enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with multiple biological pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Anti-inflammatory Properties : It has been suggested that derivatives of this compound exhibit anti-inflammatory effects, which are crucial in conditions like rheumatoid arthritis.

- Antioxidant Activity : Its structure allows it to function as an antioxidant, mitigating oxidative stress in cells.

Pharmacological Research

Studies have highlighted the following biological activities associated with this compound:

- Antiviral Effects : It has shown promise as an antiviral agent in preliminary studies.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.

- Metabolic Regulation : It may influence metabolic pathways, potentially aiding in conditions like diabetes.

Data Table: Biological Activities Summary

Study on Anti-inflammatory Effects

A significant study investigated the anti-inflammatory properties of this compound in a rat model of rheumatoid arthritis. The results indicated that:

- Administration : The compound was administered orally.

- Outcomes : There was a notable reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased bone erosion and improved cartilage integrity.

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-Methoxy-N-methylnicotinamide | 0.90 | Lacks chlorine substitution |

| N-Hydroxy-N-methylnicotinamide | 0.89 | Hydroxyl group instead of methoxy |

| 6-Bromo-N-methoxy-N-methylnicotinamide | 0.86 | Bromine substitution at the 6-position |

This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the importance of chlorine substitution in enhancing specific pharmacological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical distinctions between 6-chloro-N-methoxy-N-methylnicotinamide and its analogs:

| Compound Name | CAS | Molecular Formula | Substituents (Pyridine/Amide) | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|---|

| This compound | 149281-42-5 | C₈H₉ClN₂O₂ | 6-Cl; N-methoxy, N-methyl | 200.62 | Amide (methoxy-methyl) |

| 2-Chloro-6-methylnicotinamide | 54957-84-5 | C₇H₇ClN₂O | 2-Cl; 6-CH₃ | 170.60 | Amide (unsubstituted) |

| 6-Chloro-N,N-dimethylnicotinamide | 54864-83-4 | C₈H₉ClN₂O | 6-Cl; N,N-dimethyl | 184.63 | Amide (dimethyl) |

| 6-Chloro-N-hydroxynicotinamide | 1263094-64-9 | C₆H₅ClN₂O₂ | 6-Cl; N-hydroxy | 172.57 | Amide (hydroxyl) |

| Methyl 6-chloronicotinate | 52333-47-2 | C₇H₆ClNO₂ | 6-Cl; methyl ester | 171.58 | Ester |

Key Observations :

- Substituent Position : The chloro group’s position (2 vs. 6) significantly alters electronic properties. For example, 2-chloro-6-methylnicotinamide () has steric and electronic effects distinct from the 6-chloro analogs.

- Amide vs. Ester : Methyl 6-chloronicotinate () lacks an amide group, making it more hydrolytically labile than amide derivatives.

Physicochemical Properties

- Stability : Dimethylamide derivatives () may exhibit greater stability under acidic conditions than the target compound due to reduced steric hindrance and absence of labile methoxy groups.

- Solubility : The hydroxyl group in 6-chloro-N-hydroxynicotinamide () enhances aqueous solubility, whereas ester derivatives () are typically more soluble in organic solvents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-methoxy-N-methylnicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally related nicotinamide derivatives often involves nucleophilic substitution or coupling reactions. For example, chloro-substituted pyridine precursors can react with methoxy-methylamine derivatives under controlled conditions. Optimization may include solvent selection (e.g., THF or DMF), temperature modulation (60–100°C), and catalysts like EDC or NHS for amide bond formation . Reaction monitoring via TLC or HPLC is critical to track intermediate formation and minimize side products. Yield improvements (75–86%) have been reported for analogous compounds by adjusting stoichiometry and reaction time .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and methyl/methoxy group integration. For example, methoxy protons resonate at ~3.3–3.5 ppm, while aromatic protons in the pyridine ring appear downfield (~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Stability testing under varying temperatures (4°C, 25°C, -20°C) and humidity levels is essential. Analogous chlorinated nicotinamides show degradation via hydrolysis of the amide bond or chloro group displacement under acidic/basic conditions. Recommend storage in airtight containers with desiccants at -20°C for long-term stability. Periodic HPLC analysis can monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation) for this compound derivatives?

- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 2-chloro-N-methoxy-N,5-dimethylnicotinamide ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns.

- Computational Validation : DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data .

Q. What analytical strategies are recommended for quantifying trace impurities in this compound during pharmacokinetic studies?

- Methodological Answer : Employ hyphenated techniques such as:

- LC-MS/MS : For selective detection of degradation products (e.g., dechlorinated or hydrolyzed metabolites).

- GC-MS : Volatile impurities can be analyzed after derivatization (e.g., silylation).

- Validation Parameters : Include linearity (R > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Q. How can structure-activity relationship (SAR) studies inform the design of this compound analogs with enhanced bioactivity?

- Methodological Answer : Key SAR parameters include:

- Substituent Effects : Replace the chloro group with electron-withdrawing groups (e.g., fluoro) to modulate reactivity.

- Steric Modifications : Introduce bulkier N-alkyl groups to enhance binding affinity.

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or oxidoreductases). Validate predictions via enzymatic assays .

Q. What methodologies are suitable for investigating metabolic pathways of this compound in vitro?

- Methodological Answer : Use hepatocyte or microsomal incubations with NADPH cofactors to simulate Phase I metabolism. Identify metabolites via:

- High-Resolution Mass Spectrometry (HRMS) : Detect hydroxylated or demethylated products.

- Isotope-Labeling : C or H labeling to track specific metabolic steps.

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Discrepancies in logP, solubility, or pKa may arise from force field limitations or solvent models. Mitigate by:

- Multi-Software Validation : Compare predictions from ACD/Labs Percepta, ChemAxon, and Schrödinger.

- Experimental Calibration : Adjust computational parameters using empirical data (e.g., experimentally measured logP via shake-flask method) .

Q. What frameworks guide the ethical and rigorous reporting of contradictory data in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and report:

- Transparent Methodology : Detailed reaction conditions, instrument settings, and raw data repositories.

- Conflict Analysis : Use triangulation (e.g., combining NMR, MS, and X-ray crystallography) to validate structures.

- Peer Review : Pre-publication validation by independent labs to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。